![molecular formula C8H7N3O B1354610 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide CAS No. 74420-16-9](/img/structure/B1354610.png)
1H-Pyrrolo[2,3-b]pyridine-3-carboxamide
Vue d'ensemble
Description
1H-Pyrrolo[2,3-b]pyridine-3-carboxamide is a heterocyclic compound . It has been used in the design and synthesis of derivatives that act as potent inhibitors of the fibroblast growth factor receptor (FGFR) . This receptor plays a crucial role in various types of tumors, making it an attractive target for cancer therapy .
Synthesis Analysis
The synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives involves the introduction of a group that can provide a hydrogen bond acceptor of suitable size into the 5-position of the 1H-Pyrrolo[2,3-b]pyridine ring. This is done to form a hydrogen bond with G485, which improves the activity . A series of these derivatives have been synthesized and confirmed by FT-IR, 1H NMR, 13C NMR, 19F NMR, MS, and elemental analysis .Molecular Structure Analysis
The molecular structure of 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide consists of a pyrrolopyridine core. The 5-position of the 1H-Pyrrolo[2,3-b]pyridine is close to G485, which is why a group that can provide a hydrogen bond acceptor of suitable size is introduced into this position .Chemical Reactions Analysis
The 1H-Pyrrolo[2,3-b]pyridine derivatives undergo various chemical reactions. For instance, they have been found to undergo nitration, nitrosation, bromination, iodination, and reaction with Mannich bases predominantly at the 3-position .Physical And Chemical Properties Analysis
The physical and chemical properties of 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide derivatives can be confirmed by various methods such as FT-IR, 1H NMR, 13C NMR, 19F NMR, MS, and elemental analysis .Applications De Recherche Scientifique
Application in Cancer Therapy
- Scientific Field : Oncology
- Summary of the Application : 1H-Pyrrolo[2,3-b]pyridine derivatives have been found to be potent inhibitors of the Fibroblast Growth Factor Receptors (FGFRs), which play an essential role in various types of tumors . Therefore, these derivatives are being developed as a potential strategy for cancer therapy .
- Methods of Application/Experimental Procedures : The derivatives were synthesized and their activities against FGFR1, 2, and 3 were evaluated . One of the compounds, referred to as “4h”, exhibited potent FGFR inhibitory activity .
- Results/Outcomes : Compound “4h” inhibited breast cancer 4T1 cell proliferation and induced its apoptosis. It also significantly inhibited the migration and invasion of 4T1 cells .
Application as Immunomodulators
- Scientific Field : Immunology
- Summary of the Application : 1H-Pyrrolo[2,3-b]pyridine derivatives have been developed as novel immunomodulators targeting Janus Kinase 3 (JAK3) for use in treating immune diseases such as organ transplantation .
- Methods of Application/Experimental Procedures : A series of 1H-Pyrrolo[2,3-b]pyridine derivatives were synthesized and evaluated for their inhibitory activity against JAK3 . The introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-Pyrrolo[2,3-b]pyridine ring led to a large increase in JAK3 inhibitory activity .
- Results/Outcomes : Compound “14c” was identified as a potent, moderately selective JAK3 inhibitor, and the immunomodulating effect of “14c” on interleukin-2-stimulated T cell proliferation was shown .
Application in Diabetes Treatment
- Scientific Field : Endocrinology
- Summary of the Application : Compounds related to 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide have been found to be effective in reducing blood glucose levels . They may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial .
- Methods of Application/Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source .
- Results/Outcomes : The compounds were found to be effective in reducing blood glucose levels, suggesting potential applications in treating diabetes and related conditions .
Application in Pain Management
- Scientific Field : Pain Management
- Summary of the Application : Compounds related to 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide are being explored for their potential in improving the quality of life of patients suffering from idiopathic and chronic pain .
- Methods of Application/Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source .
- Results/Outcomes : The outcomes of these studies are not detailed in the source .
Application as Human Neutrophil Elastase Inhibitors
- Scientific Field : Immunology
- Summary of the Application : 1H-Pyrrolo[2,3-b]pyridine derivatives have been developed as novel inhibitors of human neutrophil elastase (HNE), an effective serine protease of the chymotrypsin family . HNE is an important target for the development of new and selective inhibitors for the treatment of inflammatory diseases, especially lung diseases .
- Methods of Application/Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source .
- Results/Outcomes : The outcomes of these studies are not detailed in the source .
Application in Gene Therapy
- Scientific Field : Gene Therapy
- Summary of the Application : Compounds related to 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide are being explored for their potential in improving the quality of life of patients suffering from idiopathic and chronic pain . These compounds are being studied in conjunction with gene therapy (enzyme fatty acid amide hydrolase FAAH and “pseudogene” FAHH-OUT of SCN9A gene) and virtual reality (VR) methods .
- Methods of Application/Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source .
- Results/Outcomes : The outcomes of these studies are not detailed in the source .
Orientations Futures
The research on 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide and its derivatives is ongoing, with a focus on developing them as FGFR inhibitors for cancer therapy . These compounds are also being studied as novel immunomodulators targeting JAK3 for use in treating immune diseases such as organ transplantation . Furthermore, they are being investigated as FLT3 inhibitors for the treatment of acute myeloid leukemia .
Propriétés
IUPAC Name |
1H-pyrrolo[2,3-b]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-7(12)6-4-11-8-5(6)2-1-3-10-8/h1-4H,(H2,9,12)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZYCDBHEULOFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2C(=O)N)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50505535 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50505535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrolo[2,3-b]pyridine-3-carboxamide | |
CAS RN |
74420-16-9 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74420-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50505535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-pyrrolo[2,3-b]pyridine-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

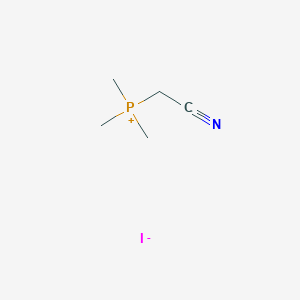
![Ethanone, 1-[3-(heptyloxy)phenyl]-](/img/structure/B1354533.png)
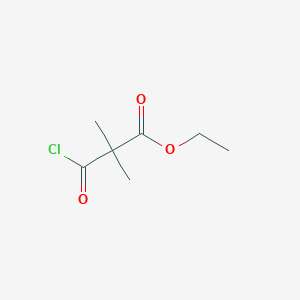


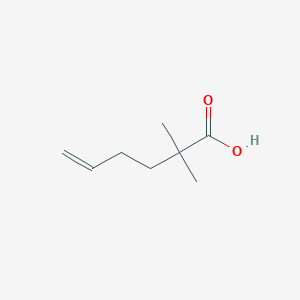

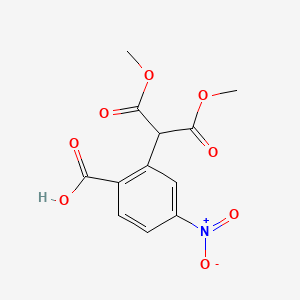
![2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1354550.png)
![2,2-Dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1354551.png)
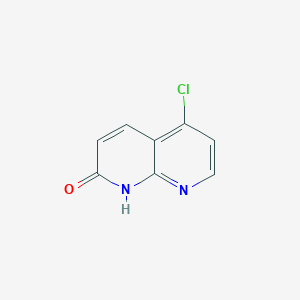
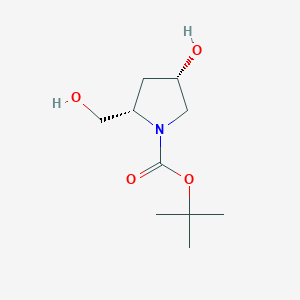
![5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one hydrochloride](/img/structure/B1354557.png)
![Ethyl 3-chloro-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate](/img/structure/B1354558.png)